Cas no 53622-83-6 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-)
53622-83-6 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
Numero CAS:53622-83-6
MF:C10H13NO2
MW:179.215722799301
CID:373863
PubChem ID:7157331
Update Time:2025-04-19
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
- (R)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (+)-(R)-Salsolinol
- (+)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- (+)-Salsolinol
- (R)-(+)-Salsolinol
- (R)-Salsolinol
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (R)-
- CHEMBL544715
- UNII-VZS48DSV42
- 1R-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID30201866
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (R)-
- (r)-1,2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- VZS48DSV42
- (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
- CHEMBL1193327
- BDBM50014640
- SCHEMBL10029584
- 53622-83-6
- Salsolinol, (R)-
- 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol; hydrobromide((+)-(R)-Salsolinol)
-
- Inchi: 1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m1/s1
- Chiave InChI: IBRKLUSXDYATLG-ZCFIWIBFSA-N
- Sorrisi: OC1C(=CC2CCN[C@H](C)C=2C=1)O
Proprietà calcolate
- Massa esatta: 179.09469
- Massa monoisotopica: 179.094629
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.5
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 362.6°Cat760mmHg
- Punto di infiammabilità: 175.4°C
- PSA: 52.49
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
53622-83-6 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-) Prodotti correlati
- 5843-65-2(Higenamine)
- 52768-23-7(1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)
- 493-48-1(Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, (1S)-)
- 4747-99-3(6,7-Isoquinolinediol,1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti